(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

CNS drug discovery neuroprotection blood-brain barrier penetration

The target compound (CAS 433700-44-8) is a synthetic benzofuran-morpholine hybrid with molecular formula C21H21NO4 (MW 351.4 g/mol) featuring a 5-ethoxy substitution on the benzofuran core and a morpholin-4-yl-methanone at the 3-position. This structural architecture places it within a privileged scaffold class recognized in medicinal chemistry for diverse bioactivities, including neurotrophic factor-enhancing, anti-inflammatory, and anticancer properties.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 433700-44-8
Cat. No. B2721330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone
CAS433700-44-8
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
InChIKeySCOBYHQXJSGRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: When to Select (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone (CAS 433700-44-8)


The target compound (CAS 433700-44-8) is a synthetic benzofuran-morpholine hybrid with molecular formula C21H21NO4 (MW 351.4 g/mol) featuring a 5-ethoxy substitution on the benzofuran core and a morpholin-4-yl-methanone at the 3-position . This structural architecture places it within a privileged scaffold class recognized in medicinal chemistry for diverse bioactivities, including neurotrophic factor-enhancing, anti-inflammatory, and anticancer properties [1]. The compound is distinct from its closest analogs—the 5-methoxy (CAS 300556-76-7) and 5-hydroxy (CAS 300556-78-9) congeners—by virtue of the ethoxy group's specific steric and electronic contributions to target engagement and physicochemical profile.

Why (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone Cannot Be Casually Substituted by In-Class Analogs


Benzofuran-morpholine hybrids are not functionally interchangeable. The Takeda patent family (US 8,288,390 B2 and related filings) explicitly establishes that neurotrophic factor activity-enhancing potency, CNS transition, and toxicity profiles are exquisitely sensitive to the benzofuran 5-position substituent and the nature of the 3-carbonyl-heterocycle (morpholine vs. piperazine vs. homopiperazine) [1]. Published structure-activity relationship (SAR) studies on 2-phenylbenzofuran derivatives demonstrate that even a methoxy-to-hydroxy switch at the 5-position can alter cholinesterase IC50 values by over 3-fold and radically change blood-brain barrier penetration [2]. Consequently, procurement of CAS 433700-44-8 for experimental protocols designed around its specific substitution pattern cannot rely on generic in-class substitution without risking confounding assay results.

Product-Specific Quantitative Evidence Guide: (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone


Lipophilicity Differential: 5-Ethoxy vs. 5-Methoxy and 5-Hydroxy Analogs Drives CNS Permeability Profile

The 5-ethoxy substituent on the target compound confers a calculated logP advantage over the 5-methoxy analog, which is critical for CNS-targeted applications. The 5-methoxy-2-phenylbenzofuran core exhibits an XLogP3-AA of approximately 4.0 [1], while the 5-hydroxy analog shows a logP of 3.81 . The ethoxy group's additional methylene unit is predicted to increase logP by approximately 0.4–0.6 units relative to the methoxy congener, placing the target compound's estimated logP in the 4.4–4.6 range—a range empirically associated with optimal passive BBB permeation in benzofuran-based neurotrophic agents claimed in the Takeda patent family [2]. This is a class-level inference based on established Hansch-Fujita π-value contributions.

CNS drug discovery neuroprotection blood-brain barrier penetration physicochemical profiling

Morpholine Ring at 3-Position Enables Neurotrophic Pharmacophore: Patent-Backed Activity Domain Absent in Simple 2-Phenylbenzofurans

The Takeda patent family (US 8,288,390 B2; US 8,957,069 B2; AR-076098-A1) explicitly claims benzofuran derivatives bearing a morpholine, piperazine, or homopiperazine ring at the 3-position for neuron-protecting, neurogenesis-stimulating, nerve regeneration-stimulating, and cognitive function-improving activities [1][2]. The target compound (CAS 433700-44-8) falls squarely within the claimed generic structure wherein Ring A is morpholine and the benzofuran 5-position bears an alkoxy substituent (ethoxy). While specific IC50 or EC50 values for the target compound are not publicly disclosed in accessible patent examples, the patent's biological data for structurally proximate analogs establish that morpholine-containing congeners exhibit superior neurotrophic factor activity-enhancing potency compared to the corresponding piperazine analogs [3]. This class-level inference supports the target compound's structural eligibility for neurotrophic screening programs.

neurodegeneration neurotrophic factor enhancement CNS patent landscape medicinal chemistry

Anticancer Selectivity: 5-Ethoxy vs. 5-Methoxy in Glioma Cell Cytotoxicity

Vendor-reported screening data indicate that the 5-methoxy analog (CAS 300556-76-7) exhibits an IC50 of approximately 4.30 µg/mL against glioma cell lines . Benzofuran derivatives with the 5-ethoxy substitution pattern have been noted in medicinal chemistry literature to potentially modulate cytotoxicity profiles through altered electron density on the benzofuran ring, which influences interactions with cancer-relevant molecular targets [1]. However, no direct quantitative cytotoxicity data for the target compound (CAS 433700-44-8) against matched cell lines could be identified from public-domain, peer-reviewed sources. This evidence is therefore cross-study comparable at best, and the differentiation claim rests on the established SAR principle that 5-alkoxy chain length modulates antiproliferative potency in benzofuran-based anticancer agents.

anticancer glioma cytotoxicity structure-activity relationship cancer cell lines

Morpholine-Containing Benzofurans Demonstrate Superior Aqueous Solubility Over Piperazine Analogs

The morpholine moiety in benzofuran-3-carbonyl derivatives contributes to enhanced aqueous solubility relative to piperazine-containing analogs, a property explicitly noted in the Takeda patent family as advantageous for bioavailability [1]. The morpholine oxygen serves as an additional hydrogen bond acceptor, increasing topological polar surface area (TPSA) without introducing a protonatable secondary amine that could increase P-glycoprotein efflux liability. For the target compound, the combination of 5-ethoxy (moderate lipophilicity) and morpholine (solubility enhancement) is designed to balance absorption and distribution—a key differentiator from piperazine analogs within the same patent class, which may exhibit higher basicity and altered pharmacokinetic profiles.

aqueous solubility morpholine piperazine physicochemical properties bioavailability

CAUTION: High-Strength Differential Evidence Is Limited for This Compound

Despite extensive searching of public-domain databases including PubMed, PubChem, ChEBI, BindingDB, and patent repositories, no peer-reviewed primary research publication was identified that reports quantitative biological activity data (IC50, EC50, Ki, etc.) specifically for CAS 433700-44-8 in a head-to-head comparison with a named analog. The evidence presented in this guide relies primarily on class-level inference from patent disclosures, physicochemical predictions based on fragment contributions, and cross-study comparisons with structurally related but distinct compounds (5-methoxy and 5-hydroxy analogs). No in vivo pharmacokinetic, toxicological, or selectivity profiling data for this compound were found in the public domain. This evidence gap should be explicitly acknowledged in procurement decisions, particularly for programs requiring validated biological activity data before compound acquisition.

evidence gap research compound data availability procurement risk due diligence

Best Research and Industrial Application Scenarios for (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone


SAR Probe for 5-Alkoxy Chain Length Optimization in Benzofuran-Based Neurotrophic Agents

The compound serves as a critical SAR probe for medicinal chemistry teams optimizing the 5-position alkoxy substituent within the Takeda benzofuran-morpholine pharmacophore. By procuring the 5-ethoxy variant alongside the 5-methoxy (CAS 300556-76-7) and 5-hydroxy (CAS 300556-78-9) analogs, researchers can systematically evaluate the impact of alkoxy chain length on neurotrophic factor activity-enhancing potency, BBB penetration, and metabolic stability within a controlled experimental framework [1]. This application is directly supported by the Takeda patent family's explicit coverage of 5-alkoxy substitution variations for CNS indications.

Physicochemical Benchmarking of Morpholine-vs-Piperazine Benzofuran Congeners

The target compound, bearing a morpholine ring at the 3-carbonyl position, can be used as a comparator in studies evaluating the impact of the heterocyclic amine (morpholine vs. piperazine vs. homopiperazine) on solubility, permeability, and efflux ratios. As established in the Takeda patent disclosures, morpholine substitution confers distinct physicochemical advantages over piperazine for CNS-targeted benzofuran derivatives [1]. Procurement of CAS 433700-44-8 enables parallel measurement of LogD, PAMPA permeability, and Caco-2 efflux ratios against matched piperazine analogs, generating data that informs lead optimization decisions.

Chemical Biology Tool for Neurotrophic Pathway Deconvolution

Given the Takeda patent family's claims regarding neurotrophic factor activity-enhancing and neurogenesis-stimulating properties of benzofuran-morpholine hybrids, this compound may be deployed as a chemical biology probe in pathway deconvolution studies (e.g., BDNF/TrkB signaling, CREB phosphorylation assays, or neuronal differentiation models) [1][2]. Its use in such assays should be accompanied by the 5-methoxy analog as a matched control to isolate ethoxy-specific effects. Researchers should note that the compound's activity in these assays has not been independently validated in the peer-reviewed literature.

Reference Standard for Analytical Method Development and Quality Control

With a molecular formula of C21H21NO4, a molecular weight of 351.4 g/mol, and a defined InChI Key (SCOBYHQXJSGRPZ-UHFFFAOYSA-N), this compound can serve as a well-characterized reference standard for HPLC-MS method development, impurity profiling, or quantitative NMR (qNMR) applications in laboratories synthesizing or analyzing benzofuran-morpholine hybrids [1]. Its distinct retention time and mass spectral signature relative to the 5-methoxy and 5-hydroxy analogs facilitate unambiguous identification in complex reaction mixtures.

Quote Request

Request a Quote for (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.